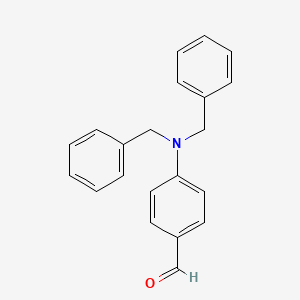

4-(Dibenzylamino)benzaldehyde

Description

4-(Dibenzylamino)benzaldehyde is a benzaldehyde derivative featuring a dibenzylamino substituent at the para position of the aromatic ring. Its molecular formula is C₂₁H₁₉NO, with a molecular weight of 301.39 g/mol (CAS: 85171-94-4) . The dibenzylamino group (-N(CH₂Ph)₂) imparts significant steric bulk and electron-donating properties, influencing its reactivity and applications in organic synthesis. This compound is primarily utilized as an intermediate in pharmaceuticals and materials science, particularly in the synthesis of hydrazones (e.g., this compound-N,N-diphenylhydrazone) . Its synthesis often involves reductive amination or condensation reactions, as demonstrated in the preparation of cyclopentane derivatives for drug discovery .

Properties

IUPAC Name |

4-(dibenzylamino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO/c23-17-20-11-13-21(14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14,17H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMIDUTZXZKVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568141 | |

| Record name | 4-(Dibenzylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3748-17-2 | |

| Record name | 4-(Dibenzylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzylamino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with dibenzylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(Dibenzylamino)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

Oxidation: 4-(Dibenzylamino)benzoic acid

Reduction: 4-(Dibenzylamino)benzyl alcohol

Substitution: Products depend on the nucleophile used, e.g., 4-(Dibenzylamino)benzyl chloride when using a halide

Scientific Research Applications

4-(Dibenzylamino)benzaldehyde has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 4-(Dibenzylamino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. Additionally, the dibenzylamino group can interact with cellular receptors and enzymes, modulating their activity and leading to various physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 4-(dibenzylamino)benzaldehyde with structurally related benzaldehyde derivatives:

Reactivity and Functional Differences

- Electron-Donating Capacity: The dibenzylamino group in this compound is a stronger electron donor compared to dimethylamino (-N(CH₃)₂) or diethylamino (-N(CH₂CH₃)₂) groups due to the resonance-stabilizing effect of benzyl substituents. This enhances its utility in charge-transfer complexes and photochemical applications .

- Steric Hindrance: The bulky dibenzylamino group reduces reactivity in nucleophilic additions compared to smaller substituents (e.g., dimethylamino), making it less favorable in reactions requiring high steric accessibility .

- Biological Activity: While 4-(dimethylamino)benzaldehyde exhibits constrictive properties in ileal smooth muscle (frequency reduction: 0.48 ± 0.02 Hz → 0.22 ± 0.03 Hz) , this compound derivatives are primarily explored for anticancer activity via Schiff base formation .

Biological Activity

4-(Dibenzylamino)benzaldehyde, a compound with the chemical formula CHNO, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzaldehyde moiety substituted with a dibenzylamino group. The structural formula can be represented as:

This compound is characterized by its aromatic structure, which contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Effects

The compound has also been investigated for anticancer properties . In vitro studies show that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .

Neuroprotective Activity

Recent findings suggest that this compound may possess neuroprotective effects , particularly in models of neurodegenerative diseases. It has been shown to mitigate oxidative stress-induced neuronal damage in vitro, potentially through the upregulation of antioxidant enzymes .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Interaction : It could interact with receptors that modulate cellular signaling pathways, influencing processes such as apoptosis and proliferation.

- Oxidative Stress Modulation : By enhancing antioxidant defenses, it helps protect cells from oxidative damage.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of various concentrations of this compound against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial properties.

- Cancer Cell Apoptosis :

- Neuroprotection in Oxidative Stress Models :

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.